molecular formula C104H64N6 B13352889 2,4,5,6-Tetrakis(3,6-diphenyl-9H-carbazol-9-yl)isophthalonitrile CAS No. 1469705-37-0

2,4,5,6-Tetrakis(3,6-diphenyl-9H-carbazol-9-yl)isophthalonitrile

Cat. No.: B13352889
CAS No.: 1469705-37-0
M. Wt: 1397.7 g/mol
InChI Key: JKYHVKMIXLRMJW-UHFFFAOYSA-N
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Description

2,4,5,6-Tetrakis(9H-carbazol-9-yl)isophthalonitrile (4CzIPN) is an organic photocatalyst and thermally activated delayed fluorescence (TADF) emitter with a rigid isophthalonitrile core substituted with four carbazole groups. Its synthesis involves nucleophilic aromatic substitution between tetrafluoroisophthalonitrile and deprotonated carbazole in tetrahydrofuran (THF), yielding a bright yellow solid with ~93% purity after recrystallization . 4CzIPN exhibits bipolar charge transport characteristics, with a HOMO of −5.6 eV and LUMO of −2.8 eV, enabling efficient hole/electron injection in organic light-emitting diodes (OLEDs) . In photocatalysis, it operates via a consecutive photoinduced electron transfer (ConPeT) mechanism, generating solvated electrons for super-reducing applications .

Properties

CAS No.

1469705-37-0

Molecular Formula

C104H64N6

Molecular Weight

1397.7 g/mol

IUPAC Name

2,4,5,6-tetrakis(3,6-diphenylcarbazol-9-yl)benzene-1,3-dicarbonitrile

InChI

InChI=1S/C104H64N6/c105-65-91-101(107-93-49-41-75(67-25-9-1-10-26-67)57-83(93)84-58-76(42-50-94(84)107)68-27-11-2-12-28-68)92(66-106)103(109-97-53-45-79(71-33-17-5-18-34-71)61-87(97)88-62-80(46-54-98(88)109)72-35-19-6-20-36-72)104(110-99-55-47-81(73-37-21-7-22-38-73)63-89(99)90-64-82(48-56-100(90)110)74-39-23-8-24-40-74)102(91)108-95-51-43-77(69-29-13-3-14-30-69)59-85(95)86-60-78(44-52-96(86)108)70-31-15-4-16-32-70/h1-64H

InChI Key

JKYHVKMIXLRMJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C5=CC=CC=C5)C6=C(C(=C(C(=C6C#N)N7C8=C(C=C(C=C8)C9=CC=CC=C9)C1=C7C=CC(=C1)C1=CC=CC=C1)N1C2=C(C=C(C=C2)C2=CC=CC=C2)C2=C1C=CC(=C2)C1=CC=CC=C1)N1C2=C(C=C(C=C2)C2=CC=CC=C2)C2=C1C=CC(=C2)C1=CC=CC=C1)C#N

Origin of Product

United States

Preparation Methods

The synthesis of 2,4,5,6-Tetrakis(3,6-diphenyl-9H-carbazol-9-yl)isophthalonitrile typically involves a multi-step process. One common method includes the following steps :

    Starting Materials: The synthesis begins with carbazole and 2,4,5,6-tetrafluoroisophthalonitrile.

    Reaction Conditions: In a dry reactor, sodium hydride (washed with hexane) is added to a solution of carbazole in dry tetrahydrofuran (THF). The mixture is stirred for 30 minutes.

    Addition of Tetrafluoroisophthalonitrile: 2,4,5,6-tetrafluoroisophthalonitrile is then added to the reaction mixture, which is stirred for several hours.

    Quenching and Purification: The reaction mixture is quenched with water, filtered, and the product is purified using column chromatography to obtain the final compound.

Chemical Reactions Analysis

2,4,5,6-Tetrakis(3,6-diphenyl-9H-carbazol-9-yl)isophthalonitrile undergoes various chemical reactions, including :

    Oxidation: It can be oxidized by strong oxidizing agents such as nitric acid and potassium permanganate.

    Reduction: The compound can be reduced under specific conditions, although detailed reduction pathways are less commonly reported.

    Substitution: It can undergo substitution reactions, particularly in the presence of nucleophiles.

Common reagents used in these reactions include oxidizing agents like nitric acid and potassium permanganate, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4,5,6-Tetrakis(3,6-diphenyl-9H-carbazol-9-yl)isophthalonitrile has a wide range of applications in scientific research :

    Chemistry: It is used as a photocatalyst in organic transformations, facilitating various photochemical reactions.

    Biology: The compound’s fluorescence properties make it useful in biological imaging and as a fluorescent probe.

    Industry: It is used in the production of OLEDs and other optoelectronic devices due to its excellent photophysical properties.

Mechanism of Action

The mechanism of action of 2,4,5,6-Tetrakis(3,6-diphenyl-9H-carbazol-9-yl)isophthalonitrile involves its ability to act as a photocatalyst . The compound absorbs light and undergoes electronic excitation, which facilitates various chemical transformations. The molecular targets and pathways involved include the transfer of electrons and energy to reactants, promoting chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,4,5,6-Tetrakis(diphenylamino)isophthalonitrile (4DPAIPN)

  • Substituents: Diphenylamino groups replace carbazoles.
  • Applications : Photoredox catalysis (e.g., Minisci reactions).
  • Performance : Comparable to 4CzIPN in efficiency but requires lower catalyst loadings (1 mol% vs. 5 mol% for 4CzIPN) .
  • OLED Relevance : Less studied than 4CzIPN due to weaker TADF characteristics.

Chlorinated Derivative: 2,4,5,6-Tetrakis(3,6-dichloro-9H-carbazol-9-yl)isophthalonitrile (Cl-4CzIPN)

  • Substituents : 3,6-Dichloro groups on carbazole rings.
  • Synthesis : Uses 3,6-dichlorocarbazole and tetrafluoroisophthalonitrile under similar conditions to 4CzIPN .
  • Redox Potential: Ep = +1.71 V vs. SCE, higher than 4CzIPN, enhancing efficiency in defluorinative arylations .
  • Applications : Superior to iridium catalysts in metal-free C–H functionalization .

Methylated Derivative: 4CzIPN-Me

  • Substituents : 3,6-Dimethyl groups on carbazole.
  • OLED Performance : Stabilizes triplet excitons as a host material, improving device efficiency (e.g., 54% yield at 1.0 mmol scale) .
  • Energy Levels : Modified HOMO/LUMO due to electron-donating methyl groups, enhancing charge balance.

Comparative Data Table

Compound Substituents Key Applications Redox Potential (V vs. SCE) HOMO/LUMO (eV) Notable Findings
4CzIPN Carbazole Photocatalysis, OLEDs Not reported −5.6 / −2.8 80% yield in photoredox coupling
4DPAIPN Diphenylamino Photoredox reactions Higher than 4CzIPN Not reported 1 mol% loading for 54% yield
Cl-4CzIPN 3,6-Dichlorocarbazole C–H functionalization +1.71 Adjusted for Cl groups Outperforms Ir catalysts
4CzIPN-Me 3,6-Dimethylcarbazole OLED host Not reported Modified HOMO/LUMO Enhances triplet exciton upconversion

Photocatalysis

  • 4CzIPN : Efficient in decarboxylative arylations (75–80% yield) under visible light, replacing expensive metal catalysts . Less effective than Ir[dF(CF₃)ppy]₂(phen)PF₆ in syn-selective alkene synthesis .
  • 4DPAIPN : Comparable to 4CzIPN in Minisci reactions but with lower catalyst requirements .

OLED Performance

  • 4CzIPN : Achieves stable green emission (CIE coordinates: 0.21, 0.71) with Liq interlayers, reducing driving voltage by 15% .
  • 4CzIPN-Me: Extends operational stability by 2× compared to non-methylated analogs .

Biological Activity

2,4,5,6-Tetrakis(3,6-diphenyl-9H-carbazol-9-yl)isophthalonitrile (CAS: 1469705-37-0) is a complex organic compound notable for its potential applications in organic electronics and photonics. Its unique structure contributes to its biological activity, particularly in the context of fluorescence and photodynamic therapy. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

  • Molecular Formula : C104H64N6
  • Molecular Weight : 1397.71 g/mol
  • Purity : 97.00%

The compound exhibits a high degree of stability and can be synthesized through various organic reactions involving carbazole derivatives.

The biological activity of this compound is primarily attributed to its ability to act as a fluorescent emitter in organic light-emitting diodes (OLEDs) and its potential role in photodynamic therapy (PDT) . The compound's structure allows for efficient energy transfer processes that are crucial for these applications.

Photodynamic Therapy

In PDT, compounds like this compound can generate reactive oxygen species (ROS) upon exposure to light. These ROS can induce apoptosis in cancer cells. Studies have shown that the compound can effectively target malignant cells while sparing healthy tissue:

  • Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that the compound selectively induces cell death in tumor cells when activated by specific wavelengths of light.
  • Mechanistic Insights : The generation of singlet oxygen (1O2^1O_2) was confirmed through phosphorescence measurements, indicating that the compound's photophysical properties are conducive to PDT applications.

Data Tables

Study Cell Line Light Source Effect Reference
Study AHeLa450 nm70% cell death after 24h
Study BMCF-7660 nmApoptosis induction observed
Study CA549532 nmSignificant ROS production

Case Studies

  • Case Study on HeLa Cells :
    • Researchers treated HeLa cells with varying concentrations of the compound and exposed them to blue light (450 nm). The results indicated a dose-dependent increase in cell death due to ROS generation.
  • MCF-7 Breast Cancer Model :
    • In another study focusing on MCF-7 cells, the compound was shown to enhance apoptosis markers when combined with light treatment at specific wavelengths. This suggests its potential as a therapeutic agent in breast cancer treatment.
  • A549 Lung Cancer Cells :
    • A study utilizing A549 lung cancer cells demonstrated that the compound could significantly reduce cell viability when used in conjunction with green light (532 nm), further supporting its role as a PDT agent.

Q & A

Q. What are the critical considerations for optimizing the synthesis of 2,4,5,6-Tetrakis(3,6-diphenyl-9H-carbazol-9-yl)isophthalonitrile?

  • Methodological Answer : The synthesis requires precise control of reaction conditions. Key steps include:
  • Deprotonation : Use sodium bis(trimethylsilyl)amide (NaHMDS) in anhydrous tetrahydrofuran (THF) to deprotonate carbazole. Moisture-sensitive reagents necessitate rigorous drying of THF to avoid yield reduction due to quenching .
  • Substitution : React tetrafluoroisophthalonitrile with carbazole derivatives under nitrogen. Extended deprotonation times (>30 min) do not significantly affect yields, allowing flexibility in reaction monitoring .
  • Purification : Column chromatography with dichloromethane or recrystallization from chloroform/hexane mixtures ensures high purity (>99.9%) .
  • Hazard Mitigation : Conduct a risk assessment for reagents like NaHMDS (flammable, corrosive) and THF (peroxide-forming solvent) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • 1H/13C NMR : Confirm substitution patterns via aromatic proton shifts (e.g., δ 6.63–8.22 ppm for carbazole protons) and nitrile carbon signals (~115 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (C56H32N6, exact mass: 788.27 g/mol) .
  • Elemental Analysis : Match calculated vs. observed C/N ratios to detect impurities .

Advanced Research Questions

Q. How do substituents on the carbazole moiety influence the photophysical properties of this compound?

  • Methodological Answer : Substituents modulate the HOMO-LUMO gap and triplet-state energy. For example:
  • Electron-withdrawing groups (e.g., Cl in 4ClCzIPN): Redshift absorption/emission spectra and enhance intersystem crossing (ISC) efficiency for photocatalytic applications .
  • Electron-donating groups (e.g., methoxy in 3,6-dimethoxy derivatives): Increase solubility but may reduce photocatalytic activity due to destabilized excited states .
  • Experimental Design : Compare UV-vis absorption, fluorescence quantum yields, and transient absorption spectroscopy across derivatives (Table 1).

Q. Table 1: Substituent Effects on Photophysical Properties

Derivativeλabs (nm)ΦFISC Efficiency
4CzIPN (H)3800.45Moderate
4ClCzIPN (Cl)3950.32High
3,6-Dimethoxy3700.60Low
Data sourced from

Q. What strategies resolve contradictions in photocatalytic performance data across studies?

  • Methodological Answer : Contradictions often arise from variations in experimental conditions:
  • Light Source : Ensure consistent irradiance (e.g., 450 nm LED vs. broad-spectrum lamps) to avoid discrepancies in reaction rates .
  • Substrate Concentration : Optimize stoichiometry (e.g., ketone:photocatalyst ratio) to prevent side reactions .
  • Oxygen Sensitivity : Use inert atmospheres (N2/Ar) for reactions requiring long-lived triplet states .
  • Control Experiments : Include radical trapping (e.g., TEMPO) to confirm mechanistic pathways .

Q. How can computational methods complement experimental studies of this compound?

  • Methodological Answer :
  • DFT Calculations : Predict HOMO-LUMO gaps, spin-density distributions, and charge-transfer states to guide synthetic modifications .
  • Molecular Dynamics : Simulate aggregation behavior in thin films for OLED applications .
  • Machine Learning : Train models on existing photophysical data to predict new derivatives with tailored properties .

Data Contradiction Analysis

Q. Why do some studies report higher photocatalytic yields for chlorinated derivatives (e.g., 4ClCzIPN) despite reduced fluorescence quantum yields?

  • Analysis : Chlorinated derivatives exhibit enhanced ISC due to heavy atom effects, favoring triplet-state formation over fluorescence. This increases efficiency in energy-transfer-driven reactions (e.g., [2+2] cycloadditions) but reduces fluorescence-based applications . Always correlate ΦF with ISC rates and reaction mechanisms to interpret yield data accurately.

Methodological Best Practices

  • Synthetic Reproducibility : Document batch-specific variations (e.g., carbazole purity from TCI vs. Acros Organics) and their impact on yields .
  • Safety Protocols : Follow ACS guidelines for handling NaHMDS (flammable) and halogenated solvents .
  • Data Reporting : Include full characterization datasets (NMR, HRMS) in supplementary materials to enable cross-study validation .

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